molecular formula C24H25ClN4O2 B2430227 N-[(2-chlorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1251599-45-7

N-[(2-chlorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B2430227
CAS No.: 1251599-45-7
M. Wt: 436.94
InChI Key: FQEMYPRQPGMRRS-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a useful research compound. Its molecular formula is C24H25ClN4O2 and its molecular weight is 436.94. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antimycobacterial Properties

Research has shown that compounds similar to N-[(2-chlorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide exhibit promising antimycobacterial activities. For instance, N -(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1 H -pyrazol-1-yl)phenyl)-4-amide derivatives, including a 2-chloro- N -(4-(5-(4-chlorophenyl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1 H -pyrazol-1-yl)phenyl)benzamide, were found to be effective against Mycobacterium tuberculosis H37Rv, with some derivatives showing low toxicity against normal cell lines (Nayak et al., 2016). This indicates the potential for these compounds in tuberculosis treatment.

Tritium Labeling for Molecular Studies

In another study, a compound with a similar structure underwent successful tritium labeling, which is a crucial step for studying molecular interactions and drug metabolism. This was demonstrated with N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, a potent C-C chemokine receptor 1 (CCR1) antagonist. The study showed the successful incorporation of tritium in various parts of the molecule (Hong et al., 2015).

Fungicidal Applications

Compounds with structural similarities to this compound also display significant fungicidal activities. For example, oxime ether derivatives containing 1-aryl-3-oxypyrazoles showed considerable fungicidal activities against Rhizoctonia solani, indicating their potential use in agricultural fungicides (Lv et al., 2015).

Anticancer Potential

Furthermore, benzamide derivatives, which are structurally related to the compound , have been synthesized and evaluated for their antitumor properties. For instance, benzothiazole derivatives were designed and showed selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005). This points to the potential application of similar compounds in cancer therapy.

Antimicrobial Activities

Additionally, the compound has shown promise in antimicrobial research. Benzamides with pyrazolone structures were synthesized and evaluated for antimicrobial activities, demonstrating significant efficacy against various pathogenic strains. This suggests their potential application in developing new antimicrobial agents (Patel & Dhameliya, 2010).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O2/c1-17-10-14-29(15-11-17)22-24(27-13-12-26-22)31-20-8-6-18(7-9-20)23(30)28-16-19-4-2-3-5-21(19)25/h2-9,12-13,17H,10-11,14-16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEMYPRQPGMRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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